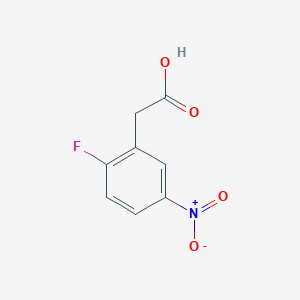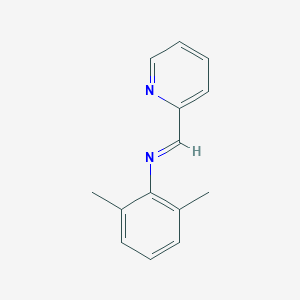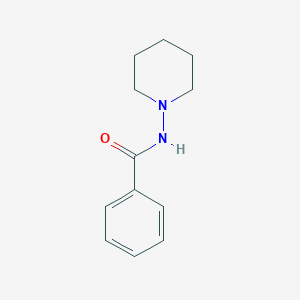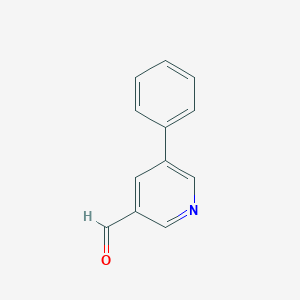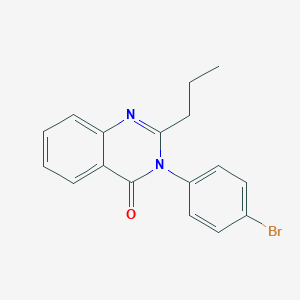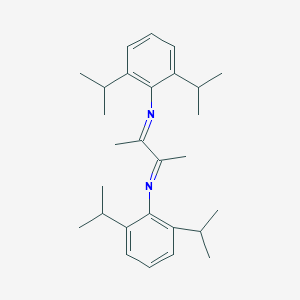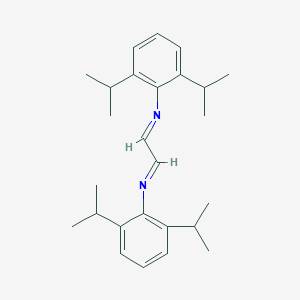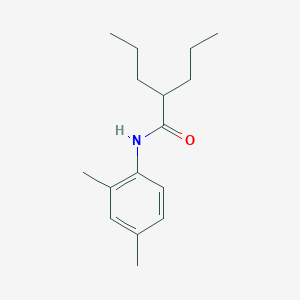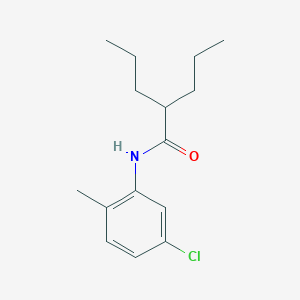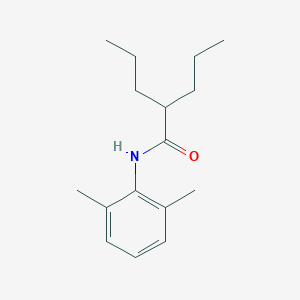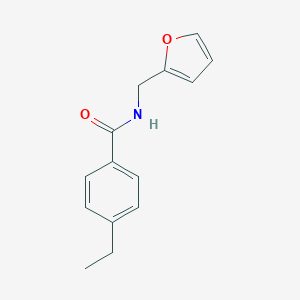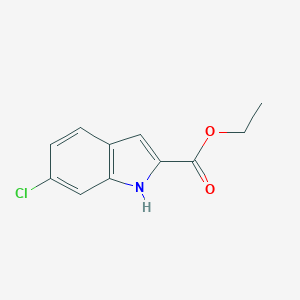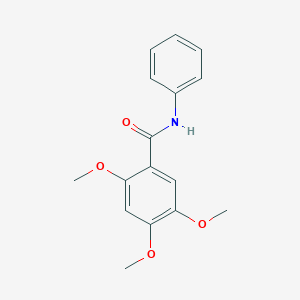
2,4,5-trimethoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethoxy-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPNPB belongs to the class of benzamides and has been reported to exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-proliferative effects.
Mechanism Of Action
The exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide is not fully understood. However, it has been reported to interact with various cellular targets such as nuclear receptors, enzymes, and ion channels. 2,4,5-trimethoxy-N-phenylbenzamide has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway, which is involved in regulating glucose and lipid metabolism. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
Biochemical And Physiological Effects
2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to reduce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit anti-proliferative effects by inhibiting the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its high purity and stability. 2,4,5-trimethoxy-N-phenylbenzamide can be easily synthesized and purified using standard laboratory techniques. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit low toxicity in cells and animals, making it a suitable candidate for further preclinical studies. However, one of the limitations of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its limited solubility in aqueous solutions. 2,4,5-trimethoxy-N-phenylbenzamide is highly soluble in organic solvents such as DMSO and ethanol, but its solubility in water is limited.
Future Directions
There are several future directions for the study of 2,4,5-trimethoxy-N-phenylbenzamide. One of the potential applications of 2,4,5-trimethoxy-N-phenylbenzamide is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects in animal models of these diseases. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Further studies are needed to determine the exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2,4,5-trimethoxy-N-phenylbenzamide involves the condensation of 2,4,5-trimethoxyaniline and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain 2,4,5-trimethoxy-N-phenylbenzamide in high purity.
Scientific Research Applications
2,4,5-trimethoxy-N-phenylbenzamide has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,4,5-trimethoxy-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
50879-52-2 |
|---|---|
Product Name |
2,4,5-trimethoxy-N-phenylbenzamide |
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18) |
InChI Key |
SHECFFLCFQSPJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
